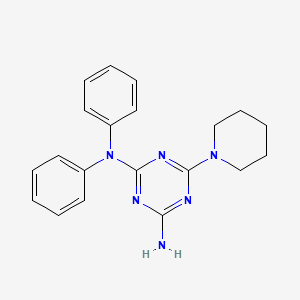![molecular formula C11H12BrNO3 B5597649 methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)
methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate is a chemical compound that has been synthesized and analyzed in various studies focusing on its molecular structure, synthesis methods, chemical reactions, and properties. This compound is relevant in fields such as material science, pharmaceutical research, and chemical engineering due to its potential applications and inherent chemical characteristics.
Synthesis Analysis
The synthesis of methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate involves copper-catalyzed cross-coupling reactions. A novel synthesis approach has been detailed for a surfactant containing this compound, highlighting its structure confirmation through FTIR, NMR, and HRMS techniques, alongside purity checks via HPLC. This process underlines the compound's potential in forming unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) (Chen, Hu, & Fu, 2013).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods such as FT-IR and NMR, alongside X-ray diffraction studies, has confirmed the compound's structure. Investigations into its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps have provided insights into its stability, charge transfer mechanisms, and geometrical parameters (Raju et al., 2015).
Chemical Reactions and Properties
Research into the compound's reactions has explored transformations with aromatic amines leading to various derivatives. These studies have helped understand the cyclization processes and the formation of mixtures containing oxazolo[4,5-c]quinoline derivatives and imidazole-4-carboxylate derivatives, revealing the compound's versatility in chemical reactions (Stanovnik et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and aggregation behavior, have been inferred from synthesis methods and molecular structure analyses. These properties are crucial for determining the compound's applicability in various industrial and research contexts.
Chemical Properties Analysis
The compound exhibits interesting chemical properties, such as its role in forming non-covalent interactions like hydrogen bonding and Van der Waals interactions. These properties have been studied through reduced density gradient (RDG) analysis, highlighting the compound's potential in biological and chemical applications (Vanasundari et al., 2018).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
Molecular docking and vibrational studies have been employed to understand the structural and electronic properties of similar butanoic acid derivatives. These compounds exhibit potential in nonlinear optical materials due to their dipole moment and hyperpolarizability, indicating their utility in materials science. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, provide insights into the compound's reactivity. Additionally, docking studies suggest these compounds' biological activities by inhibiting Placenta Growth Factor (PIGF-1), highlighting their pharmacological importance (Vanasundari et al., 2018).
Pharmacological Activities
The synthesis and in silico evaluation of thiazole derivatives related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate have been explored for antiproliferative activity. These studies indicate the potential of such compounds to inhibit DNA gyrase-ATPase activity, a key target for cytotoxic properties, suggesting applications in cancer research (Yurttaş et al., 2022).
Synthesis and Biochemical Applications
Novel syntheses of surfactants containing a benzene ring, similar to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, have demonstrated applications in forming large-diameter premicellar aggregations, indicating potential uses in the development of new surfactant materials (Chen et al., 2013).
Anticonvulsant and Antinociceptive Activities
Research has also explored the antinociceptive activities of enaminone compounds, related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, in animal models. These studies contribute to understanding the therapeutic potential of such compounds in pain management and their mechanisms of action, including interactions with GABA receptors (Masocha et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, methyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-(4-bromoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSDYTQFKFEMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

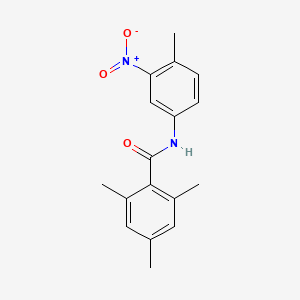

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)
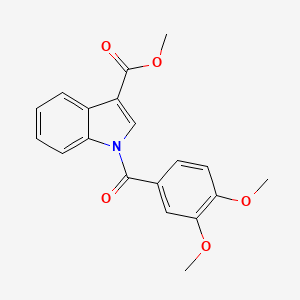
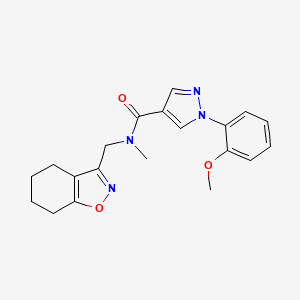
![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)
![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)
![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
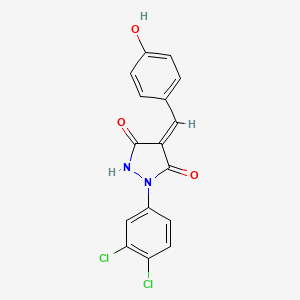
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)
